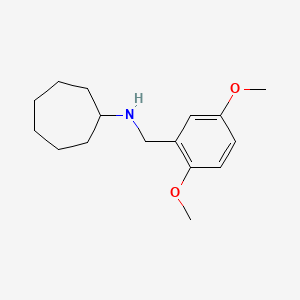![molecular formula C20H23N3 B1617956 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole CAS No. 4366-55-6](/img/structure/B1617956.png)
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole core structure with a 2-(4-phenyl-1-piperazinyl)ethyl substituent, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole typically involves the reaction of indole with 2-(4-phenyl-1-piperazinyl)ethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where indole is treated with 2-(4-phenyl-1-piperazinyl)ethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
科学研究应用
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways. Additionally, its indole core structure allows it to interact with DNA and proteins, potentially affecting gene expression and protein function.
相似化合物的比较
Similar Compounds
- 2-(4-phenyl-1-piperazinyl)ethyl indole
- 4-phenyl-1-piperazinyl derivatives
- Indole derivatives with different substituents
Uniqueness
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different binding affinities, selectivity, and potency towards various biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
4366-55-6 |
|---|---|
分子式 |
C20H23N3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C20H23N3/c1-2-6-18(7-3-1)23-14-12-22(13-15-23)11-10-17-16-21-20-9-5-4-8-19(17)20/h1-9,16,21H,10-15H2 |
InChI 键 |
IPWVMIXDMGMNDF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Key on ui other cas no. |
4366-55-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)
![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2e)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1617892.png)


